![molecular formula C11H10ClNO B14199230 Oxazole, 2-(3-chlorophenyl)-4,5-dimethyl- CAS No. 832076-76-3](/img/structure/B14199230.png)
Oxazole, 2-(3-chlorophenyl)-4,5-dimethyl-
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Overview
Description
Oxazole, 2-(3-chlorophenyl)-4,5-dimethyl- is a heterocyclic compound that features an oxazole ring substituted with a 3-chlorophenyl group at the 2-position and two methyl groups at the 4 and 5 positions. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 2-(3-chlorophenyl)-4,5-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3-chlorobenzaldehyde with 2-aminoethanol in the presence of molecular iodine and potassium carbonate in tert-butanol under ultrasound irradiation . This method is efficient and yields the desired oxazole derivative with high purity.
Industrial Production Methods
Industrial production of oxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. These methods ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2-(3-chlorophenyl)-4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Oxazole, 2-(3-chlorophenyl)-4,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of oxazole, 2-(3-chlorophenyl)-4,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it can modulate signaling pathways by interacting with receptors and other proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound with no substituents.
2-Phenyl-4,5-dimethyloxazole: Similar structure but lacks the chlorine atom.
2-(3-Bromophenyl)-4,5-dimethyloxazole: Similar structure with a bromine atom instead of chlorine.
Uniqueness
Oxazole, 2-(3-chlorophenyl)-4,5-dimethyl- is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and can influence its interaction with biological targets, making it a valuable compound for medicinal chemistry and drug development .
Properties
IUPAC Name |
2-(3-chlorophenyl)-4,5-dimethyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZILABBOTGDHQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478809 |
Source
|
Record name | Oxazole, 2-(3-chlorophenyl)-4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832076-76-3 |
Source
|
Record name | Oxazole, 2-(3-chlorophenyl)-4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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